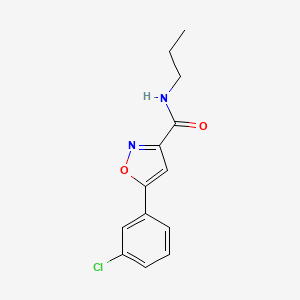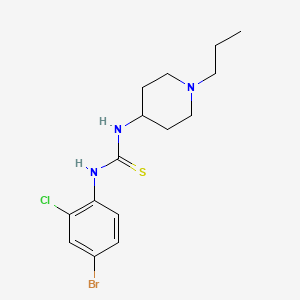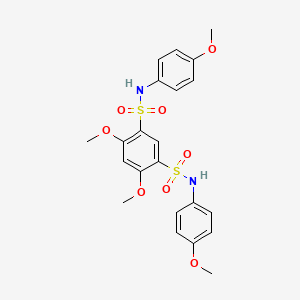![molecular formula C15H15N3O5S B4877963 methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate](/img/structure/B4877963.png)
methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate, also known as Methyl 4-[(4-carbamoylphenyl)sulfonylamino]benzoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide family, which is known for its diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound can induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate has been shown to have several biochemical and physiological effects. This compound can inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. Additionally, this compound can induce the expression of certain genes that are involved in apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate in lab experiments is its high potency as an anticancer agent. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate. One of the most important directions is the development of more efficient synthesis methods that can improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more water-soluble derivatives of this compound can improve its bioavailability and make it more suitable for in vivo studies.
Métodos De Síntesis
The synthesis of methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate involves the reaction of 4-aminobenzenesulfonyl chloride with methyl 4-aminobenzoate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound with a yield of around 70%. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its use as an anticancer agent. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
methyl 4-[[4-(carbamoylamino)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-23-14(19)10-2-4-12(5-3-10)18-24(21,22)13-8-6-11(7-9-13)17-15(16)20/h2-9,18H,1H3,(H3,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRFXMJOAXRDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dibromo-N'-[1-(3,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4877883.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4877889.png)

![3-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877910.png)
![ethyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4877918.png)

![ethyl 4-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4877926.png)

![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4877937.png)
![pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4877946.png)


![methyl 5-ethyl-2-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4877974.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid](/img/structure/B4877980.png)